B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid
Description
B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid is a boronic acid derivative featuring a pyridine ring substituted at the 5-position with a 4-morpholinylcarbonyl group. The morpholine moiety, a six-membered ring containing oxygen and nitrogen, enhances solubility in polar solvents and facilitates hydrogen bonding, making this compound particularly relevant in medicinal chemistry and materials science . Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, enabling applications in glucose sensing, drug delivery, and Suzuki-Miyaura cross-coupling reactions . The electron-withdrawing nature of the morpholinylcarbonyl group likely reduces the pKa of the boronic acid, improving its reactivity at physiological pH (7.4), a critical factor for biomedical applications .
Properties
CAS No. |
1383995-24-1 |
|---|---|
Molecular Formula |
C10H13BN2O4 |
Molecular Weight |
236.03 g/mol |
IUPAC Name |
[5-(morpholine-4-carbonyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BN2O4/c14-10(13-1-3-17-4-2-13)8-5-9(11(15)16)7-12-6-8/h5-7,15-16H,1-4H2 |
InChI Key |
DNRNWTLEIMMXNJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)N2CCOCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Halogen-Metal Exchange and Borylation
This method involves the halogen-metal exchange of pyridinyl halides followed by borylation using trialkylborates. The general procedure is as follows:
Step 1: React a suitable pyridinyl halide (such as 5-bromo-3-pyridine) with an alkali metal (e.g., lithium or magnesium) in a solvent like THF at low temperatures to form a metalated intermediate.
Step 2: Introduce a trialkylborate (e.g., trimethyl borate) to the reaction mixture, allowing for borylation at the metalated position.
This method is noted for its reliability and cost-effectiveness, making it suitable for large-scale preparations.
Directed Ortho-Metalation (DoM) and Borylation
Directed ortho-metalation can also be employed to synthesize B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid:
Step 1: Use a directed metalation group (DMG) on the pyridine to facilitate ortho-metalation using lithium diisopropylamide (LDA) or similar bases.
Step 2: Follow with borylation using trialkylborates under controlled conditions.
This method allows for selective functionalization and can yield high purity products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent another viable route:
Step 1: Utilize a boron source such as bis(pinacolato)diboron or trialkoxyborane in conjunction with a halogenated pyridine derivative.
Step 2: Employ a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the coupling reaction, leading to the formation of the desired boronic acid derivative.
This approach is particularly advantageous for introducing complex substituents onto the pyridine ring.
Organotin Exchange Method
Though less common, organotin exchange can be used:
Step 1: React an organotin compound with a pyridinyl halide under mild conditions to achieve halogen exchange.
Step 2: Follow this with borylation using borane or a similar reagent, followed by hydrolysis to yield the boronic acid.
This method provides an alternative pathway, especially when other methods may be less effective.
The following table summarizes key findings from various studies regarding the synthesis of pyridinylboronic acids and their derivatives, including yields and conditions used:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid can undergo oxidation reactions to form the corresponding boronic ester or boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding borane or boronate ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or boronic acid derivatives.
Reduction: Borane or boronate esters.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid, have been investigated for their potential in cancer treatment. The compound's ability to inhibit proteasomes, similar to bortezomib, positions it as a candidate for treating multiple myeloma and other cancers. Research indicates that boronic acids can enhance the efficacy of existing chemotherapeutic agents by modifying their pharmacokinetic properties and selectivity towards cancer cells .
Antibacterial and Antiviral Properties
Recent studies highlight the antibacterial and antiviral activities of boronic acids. This compound can potentially act against various pathogens by disrupting their metabolic processes. Its structural features may enhance its interaction with biological targets, making it a valuable candidate for developing new antimicrobial agents .
Synthesis Methodologies
Suzuki-Miyaura Coupling Reaction
One of the most significant applications of boronic acids in organic synthesis is their role as substrates in the Suzuki-Miyaura coupling reaction. This compound can be utilized to synthesize biaryl compounds through palladium-catalyzed coupling with aryl halides. This reaction is favored due to its mild conditions and high functional group tolerance, making it suitable for complex molecule synthesis .
Building Block in Drug Synthesis
The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its ability to form stable complexes with diols allows for the development of targeted drug delivery systems, enhancing the bioavailability of therapeutic agents .
Biological Applications
Inhibition of Serine Proteases
Boronic acids have shown promise in inhibiting serine proteases, which are crucial in numerous biological processes. This compound may be effective in modulating these enzymes' activity, presenting opportunities for therapeutic interventions in conditions such as inflammation and cancer .
Potential in Treating Metabolic Disorders
Research indicates that boronic acids can influence metabolic pathways, suggesting that this compound may have applications in treating metabolic disorders like diabetes. Its interaction with glucose transporters could lead to innovative approaches in managing blood sugar levels .
Case Studies
Mechanism of Action
The mechanism of action of B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid and related boronic acid derivatives:
*Estimated based on substituent effects (e.g., electron-withdrawing groups lower pKa) .
Key Observations:
Substituent Effects on pKa:
- Electron-withdrawing groups (e.g., morpholinylcarbonyl, trifluoromethoxy) reduce pKa, enhancing boronic acid reactivity at physiological pH. For example, 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid has a measured pKa of 3.63 , whereas phenylboronic acid derivatives with electron-donating groups (e.g., hydroxyl) exhibit higher pKa (~8–10) .
- The morpholinylcarbonyl group in the target compound likely lowers its pKa to ~3.6, enabling stronger diol binding under physiological conditions compared to aliphatic boronic acids (e.g., 3-AcPBA, pKa >8) .
Biological Activity and Binding:
- Hydroxyl-containing derivatives (e.g., B-(3-Hydroxy-4-pyridinyl)boronic acid) exhibit high diol-binding affinity due to hydrogen bonding, making them suitable for sensor applications .
- Halogenated analogs (e.g., B-[3-Bromo-5-(4-morpholinylcarbonyl)phenyl]boronic acid) show reduced binding affinity due to steric hindrance but are valuable in cross-coupling reactions .
Synthetic Utility: Pyridine-based boronic acids (e.g., the target compound) are preferred in Suzuki-Miyaura reactions for constructing heteroaromatic systems, whereas phenyl-based analogs (e.g., (3-Morpholinophenyl)boronic acid) are more common in protease inhibitor design .
Biological Activity
B-[5-(4-Morpholinylcarbonyl)-3-pyridinyl]boronic acid is a compound of significant interest due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and relevant case studies, highlighting its role in various biological systems.
Target Interaction
Boron-containing compounds, including this compound, are known to interact with specific biomolecules through reversible covalent bonding. The boronic acid moiety can form bonds with diols and hydroxyl groups present in enzymes and proteins, which is crucial for its inhibitory activity. This interaction is particularly relevant for enzymes involved in metabolic pathways and signal transduction processes .
Biochemical Pathways
The compound is utilized in the synthesis of arylphthalazine derivatives that act as potent inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. The inhibition of VEGFR-2 can lead to reduced tumor growth and metastasis, making this compound a candidate for cancer therapy. Furthermore, it has been shown to inhibit serine proteases by forming covalent bonds with the active site, impacting various cellular processes such as apoptosis and inflammation.
Cellular Effects
Research indicates that this compound influences cell signaling pathways by inhibiting tyrosine kinases, which are critical for cell proliferation and differentiation. This inhibition alters the phosphorylation states of downstream signaling proteins, thereby affecting gene expression and cellular metabolism .
Stability and Degradation
The compound exhibits relative stability under standard laboratory conditions; however, prolonged exposure can lead to degradation and a decrease in biological activity. Studies have shown that its effects on cellular function can persist over time, suggesting potential long-term implications for therapeutic applications .
Anticancer Activity
A study investigating the cytotoxic effects of various boronic acids on prostate cancer cells revealed that this compound significantly reduced cell viability while sparing healthy cells. At a concentration of 5 µM, it decreased cancer cell viability to approximately 33%, compared to 71% for healthy cells . This selective toxicity underscores its potential as an anticancer agent.
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Inhibition zones ranging from 7–13 mm were observed against Staphylococcus aureus and other microorganisms when tested with different boronic structures . This suggests potential applications in treating infections caused by resistant strains.
Research Findings
| Property | Observation |
|---|---|
| IC50 against HeLa cells | Ranged from 4.6 μM to 40.5 μM; significant compared to cisplatin (5.9 μM) |
| Cytotoxicity on cancer cells | Reduced viability to 33% at 5 µM; healthy cells maintained 71% viability |
| Antimicrobial activity | Inhibition zones of 7–13 mm against Staphylococcus aureus |
| Enzyme inhibition mechanism | Forms covalent bonds with serine residues in proteases |
Q & A
Q. How can researchers mitigate side reactions during functionalization of the pyridinyl ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
